Cas no 1804676-29-6 (5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile)

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile is a specialized pyridine derivative featuring a trifluoromethoxy group, aminomethyl substituent, and an acetonitrile moiety. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for compounds requiring trifluoromethoxy or nitrile functionalities. The presence of the aminomethyl group enhances reactivity for further derivatization, while the methyl and trifluoromethoxy substituents contribute to steric and electronic modulation. This compound is suited for applications in medicinal chemistry, where such scaffolds are employed in the development of bioactive molecules. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use.
5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile structure
1804676-29-6 structure
Product name:5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile
CAS No:1804676-29-6
MF:C10H10F3N3O
Molecular Weight:245.201112270355
CID:4843643

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile
    • インチ: 1S/C10H10F3N3O/c1-6-7(4-15)5-16-9(8(6)2-3-14)17-10(11,12)13/h5H,2,4,15H2,1H3
    • InChIKey: GIIWBEHYCGOSMM-UHFFFAOYSA-N
    • SMILES: FC(OC1C(CC#N)=C(C)C(=CN=1)CN)(F)F

計算された属性

  • 精确分子量: 245.07759644 g/mol
  • 同位素质量: 245.07759644 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • 分子量: 245.20
  • トポロジー分子極性表面積: 71.9

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029081683-1g
5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile
1804676-29-6 97%
1g
$1,519.80 2022-04-01

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報

Introduction to 5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804676-29-6)

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1804676-29-6, features a pyridine core substituted with an aminomethyl group, a methyl group, and a trifluoromethoxy moiety, along with a terminal acetonitrile group. These structural elements contribute to its versatile reactivity and potential applications in drug discovery and synthetic chemistry.

The presence of the aminomethyl group (–CH₂–NH₂) at the 5-position of the pyridine ring introduces a nucleophilic site that can participate in various chemical transformations, including condensation reactions, Schiff base formations, and further functionalization. This feature makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents targeting specific biological pathways.

The methyl group (–CH₃) at the 4-position provides steric hindrance and influences the electronic properties of the pyridine ring, which can modulate its interaction with biological targets. Additionally, the trifluoromethoxy group (–OCHF₃) is a well-known pharmacophore that enhances lipophilicity and metabolic stability, making it a common substituent in drug molecules designed for oral administration. The combination of these groups within a single heterocyclic scaffold suggests that this compound may exhibit multiple desirable pharmacokinetic properties.

The terminal acetonitrile group (–CN) further extends the compound's reactivity, allowing for further derivatization through nucleophilic addition or reduction reactions. This versatility makes it a promising building block for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in pyridine derivatives as scaffolds for drug discovery due to their broad spectrum of biological activities. Pyridines are ubiquitous motifs in many approved drugs, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. The specific substitution pattern of 5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile positions it as a potential lead compound or intermediate for exploring new therapeutic modalities.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in cancer therapy. The pyridine core is often used as a kinase-binding motif due to its ability to interact with hinge regions and other pockets on the enzyme surface. The presence of both basic (amine) and lipophilic (methyl and trifluoromethoxy) groups enhances binding affinity and selectivity.

Another emerging application is in the field of neurodegenerative diseases. Pyridine derivatives have been investigated for their potential to modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of 5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile, particularly the combination of an amine group with electron-withdrawing acetonitrile and electron-donating trifluoromethoxy groups, may enable it to interact with specific receptors or enzymes implicated in these diseases.

Furthermore, this compound could be explored for its antimicrobial properties. The pyridine scaffold is known to exhibit activity against various bacterial and fungal pathogens due to its ability to disrupt essential cellular processes. The additional substituents may enhance efficacy by improving cell membrane penetration or inhibiting key metabolic pathways.

The synthesis of 5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions at the pyridine ring followed by functional group interconversions such as nitrile formation or etherification. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce specific substituents with high precision.

In terms of analytical characterization, modern spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming molecular structure and purity. Additionally, X-ray crystallography may be utilized if single crystals can be obtained for detailed structural elucidation.

The pharmacological evaluation of 5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile would typically involve in vitro assays to assess activity against relevant biological targets followed by preclinical studies in appropriate animal models. These studies aim to determine efficacy, safety profiles, pharmacokinetic parameters, and potential side effects before progression to human clinical trials.

One notable aspect of this compound is its potential role as a chiral building block. The presence of stereocenters can significantly influence drug potency and selectivity, making enantioselective synthesis an important consideration during development. Chiral auxiliaries or catalysts may be employed to achieve high enantiopurity if stereochemical control is required for biological activity.

The growing interest in fluorinated compounds underscores their importance in modern drug design due to their ability to modulate physicochemical properties such as solubility, permeability across biological membranes, and metabolic stability. The trifluoromethoxy group in this molecule exemplifies how fluorine atoms can enhance drug-like characteristics when strategically incorporated into molecular frameworks.

In conclusion,5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804676-29-6) represents a structurally intriguing compound with diverse potential applications across multiple therapeutic areas. Its unique combination of functional groups makes it a valuable asset for medicinal chemists engaged in drug discovery programs aimed at addressing unmet medical needs through innovative chemical design.

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